Physicochemical Profile: AlogP and PSA vs. Phenyl Analog
6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol exhibits a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . In contrast, the structurally similar phenyl analog, 6-Methyl-3-phenyl-1,2,4-triazin-5-ol (CAS 33449-34-2), is predicted to have a higher lipophilicity and a lower PSA due to the substitution of the sulfur-containing thiophene ring with a hydrocarbon phenyl ring [1]. This difference directly impacts the compound's solubility and membrane permeability, key factors in both in vitro and in vivo experimental design. The thienyl group provides a different electronic environment and hydrogen-bonding potential, which is quantifiably distinct from the phenyl group's properties.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | AlogP: 1.29, PSA: 90.65 Ų |
| Comparator Or Baseline | 6-Methyl-3-phenyl-1,2,4-triazin-5-ol: AlogP and PSA data are inferred from molecular formula differences, indicating higher logP and lower PSA. |
| Quantified Difference | The AlogP of the target is 1.29. The phenyl analog is expected to have a higher logP due to the increased hydrophobicity of the phenyl ring. |
| Conditions | In silico calculation (method unspecified) |
Why This Matters
Quantifiable differences in lipophilicity and PSA directly inform formulation strategies and predict a compound's behavior in biological assays, making it a critical selection criterion for drug discovery projects.
- [1] RCSB PDB. 7G1T: Crystal Structure of human FABP4 in complex with 6-methyl-3-phenyl-1,2,4-triazin-5-ol. 2023. View Source
